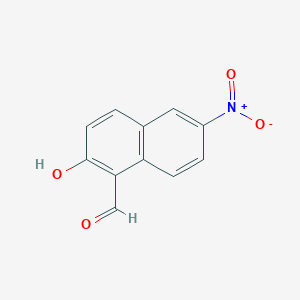

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

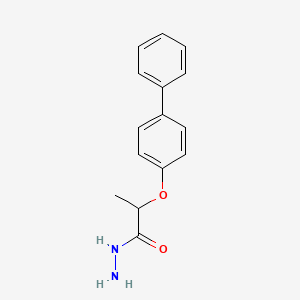

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde has a molecular weight of 217.18 g/mol .Aplicaciones Científicas De Investigación

Analytical Reagent for Metal Ion Detection

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde has been studied for its potential as an analytical reagent. A specific derivative, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, can be immobilized on a fibrous support and used for the determination of metal ions, especially cobalt(II), in wastewater (Nurmukhammadov et al., 2014).

Development of Fluorescent Chemosensors

This compound is a key predecessor in the creation of fluorescent chemosensors. Its structure, featuring a functionalized aromatic ring, makes it suitable for the synthesis of various fluorescent probes. It has been used as a stellar predecessor for preparing different fluorescent chemosensors, demonstrating its versatility in this domain (Maher, 2018).

Biological Effects and Antibacterial Properties

Research has explored the biological effects of 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde derivatives. For example, nitronaphthalenes isolated from the endophytic fungus Coniothyrium sp., which include derivatives of this compound, have shown considerable antibacterial, antifungal, and antialgal properties (Krohn et al., 2008).

Detection of Metal Ions

The compound has been used in the design of a colorimetric and turn-on fluorescent probe for the detection of Al(III). A study demonstrated that a probe based on this compound exhibited high selectivity towards Al(III) with significant fluorescence intensity enhancement, showcasing its potential in metal ion detection (Pang et al., 2018).

Synthesis and Characterization in Organic Chemistry

This compound has been involved in various synthesis processes in organic chemistry. For instance, its derivatives have been synthesized and characterized for their role in forming Schiff Bases and metal complexes, further contributing to the exploration of novel compounds and reactions in organic chemistry (Maher, 2018).

Mecanismo De Acción

Target of Action

It’s known that this compound can be used as a reference substance for drug impurities and reagents .

Mode of Action

It’s known that this compound is a key predecessor to an assortment coordinating agent and the schiff bases derived from these ligands played a unique role in the development of important biomolecules .

Biochemical Pathways

Schiff bases formed from o-hydroxy aromatic ketones and aldehydes are stellar design for the study of keto-enol tautomerism in liquid and solid state .

Result of Action

The metal-schiff base complexes obtained from 2-hydroxynaphthalene-1-carbaldehyde had been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes and fluorescent .

Propiedades

IUPAC Name |

2-hydroxy-6-nitronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-6-10-9-3-2-8(12(15)16)5-7(9)1-4-11(10)14/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXSOJJDHNPSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393730 |

Source

|

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde | |

CAS RN |

53653-22-8 |

Source

|

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)